molecular formula C15H14S3 B1594963 Carbonotrithioic acid, bis(phenylmethyl) ester CAS No. 26504-29-0

Carbonotrithioic acid, bis(phenylmethyl) ester

Cat. No. B1594963
CAS RN: 26504-29-0
M. Wt: 290.5 g/mol
InChI Key: LAKYXBYUROTWBI-UHFFFAOYSA-N
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Description

Carbonotrithioic acid, bis(phenylmethyl) ester (CTPME) is a synthetic organic compound that has been studied for its potential applications in scientific research. It has been shown to have a wide range of biochemical and physiological effects, making it a promising compound for further research.

Scientific Research Applications

Synthesis and Structural Studies

  • Research on bis(triorganostannyl) esters of various dicarboxylic acids, including those related to phenylsuccinic acid and succinic acid, highlights the importance of such compounds in preparing materials with specific structural and electronic properties. These studies involve spectroscopic analyses and X-ray diffraction to understand their solid-state structures, demonstrating their relevance in materials chemistry and organometallic synthesis (Samuel-Lewis et al., 1992).

Material Science and Photovoltaics

  • Investigations into solvent selection based on cohesive energy densities for molecular bulk heterojunction systems show the utility of specific esters in optimizing the solubility and performance of materials for organic photovoltaics. This work aids in selecting solvents for device fabrication, which is critical for achieving high power conversion efficiencies in solar cells (Walker et al., 2011).

Catalysis and Organic Synthesis

  • Studies on highly active and efficient catalysts for alkoxycarbonylation of alkenes reveal the role of palladium complexes in facilitating the transformation of alkenes into esters. This research contributes to the field of catalytic organic synthesis, offering pathways for creating valuable ester compounds from simple olefins (Dong et al., 2017).

Electronic and Optical Properties

  • The electronic structure of fullerene derivatives, including various esters, is studied for their application in organic photovoltaics. Such research is essential for understanding how different molecular modifications affect the electronic properties of materials used in solar cells, highlighting the impact of side chains and functional groups on the ionization energy and electron affinity of these compounds (Nakanishi et al., 2014).

properties

IUPAC Name

bis(benzylsulfanyl)methanethione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14S3/c16-15(17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAKYXBYUROTWBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC(=S)SCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60885355
Record name Carbonotrithioic acid, bis(phenylmethyl) ester
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Molecular Weight

290.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbonotrithioic acid, bis(phenylmethyl) ester

CAS RN

26504-29-0
Record name Dibenzyltrithiocarbonate
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Record name Carbonotrithioic acid, bis(phenylmethyl) ester
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Record name 26504-29-0
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Record name Carbonotrithioic acid, bis(phenylmethyl) ester
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Record name Carbonotrithioic acid, bis(phenylmethyl) ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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